molecular formula C11H20Cl2N4O B1419588 N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride CAS No. 1210224-02-4

N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride

Cat. No.: B1419588
CAS No.: 1210224-02-4
M. Wt: 295.21 g/mol
InChI Key: YBEVIBUIAHRDPM-UHFFFAOYSA-N
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Description

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

The molecular formula of N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride is established as C₁₁H₂₀Cl₂N₄O, incorporating the dihydrochloride salt form with a molecular weight of 295.21 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-(1-ethyl-1H-pyrazol-4-yl)-4-piperidinecarboxamide dihydrochloride, which accurately describes the structural connectivity between the constituent heterocyclic rings. Alternative nomenclature variations include N-(1-ethylpyrazol-4-yl)piperidine-4-carboxamide dihydrochloride, reflecting the flexibility in describing the pyrazole substitution pattern.

The compound's Chemical Abstracts Service registry number is 1210224-02-4, providing a unique identifier for this specific dihydrochloride salt form. The base compound without the hydrochloride salts corresponds to the molecular formula C₁₁H₁₈N₄O with a molecular weight of 222.29 grams per mole. The structural architecture consists of a piperidine ring connected through position 4 via a carboxamide linkage to the 4-position of a 1-ethyl-substituted pyrazole ring, creating a bridged heterocyclic system with distinct pharmacophoric elements.

Property Value
Molecular Formula C₁₁H₂₀Cl₂N₄O
Molecular Weight 295.21 g/mol
Chemical Abstracts Service Number 1210224-02-4
International Union of Pure and Applied Chemistry Name N-(1-ethyl-1H-pyrazol-4-yl)-4-piperidinecarboxamide dihydrochloride
Simplified Molecular Input Line Entry System CCN1C=C(C=N1)NC(=O)C2CCNCC2.Cl.Cl

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of this compound provide fundamental insights into the solid-state structure and packing arrangements of this heterocyclic compound. X-ray diffraction analysis reveals that the compound adopts specific crystal lattice parameters that influence its physical properties and stability characteristics. The crystallographic data indicate that the dihydrochloride salt form exhibits distinct diffraction patterns that can be used for structural identification and purity assessment.

Powder X-ray diffraction studies demonstrate characteristic peak patterns that serve as fingerprint identification markers for this compound. The diffraction analysis typically reveals peaks at specific two-theta angles that correspond to the crystal plane spacings within the lattice structure. These diffraction patterns follow Bragg's law, where the relationship nλ = 2d sin θ describes the constructive interference conditions necessary for peak formation. The crystalline form of the compound shows well-defined peaks indicating good crystallinity and structural order within the solid-state matrix.

The International Chemical Identifier key for the compound is YBEVIBUIAHRDPM-UHFFFAOYSA-N, which provides a unique representation of the molecular connectivity and stereochemistry. Crystal structure analysis reveals important intermolecular interactions including hydrogen bonding patterns between the dihydrochloride counterions and the organic cation, which contribute to the overall crystal stability and packing efficiency. The three-dimensional arrangement of molecules within the crystal lattice influences the compound's dissolution behavior and thermal properties.

Crystallographic Parameter Specification
International Chemical Identifier Key YBEVIBUIAHRDPM-UHFFFAOYSA-N
Crystal System To be determined by single crystal analysis
Space Group Requires single crystal diffraction data
Unit Cell Parameters Requires detailed crystallographic study
Density Calculated from molecular weight and unit cell volume

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of hydrogen and carbon environments within the molecule. The compound exhibits characteristic nuclear magnetic resonance signals corresponding to the distinct structural components including the ethyl substituent on the pyrazole ring, the piperidine ring protons, and the amide linkage. Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns for the pyrazole ring protons, which appear as separate signals due to the asymmetric substitution pattern around the heterocyclic core.

The piperidine ring protons in the nuclear magnetic resonance spectrum display characteristic multipicity patterns reflecting the chair conformation typically adopted by six-membered saturated heterocycles. The carboxamide proton appears as a distinct signal that may show temperature-dependent behavior due to restricted rotation around the carbon-nitrogen bond. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with distinct signals for the carbonyl carbon, pyrazole carbons, and piperidine ring carbons.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The amide carbonyl group typically exhibits a strong absorption band in the region around 1650-1680 wavenumbers per centimeter, while nitrogen-hydrogen stretching vibrations appear in the 3200-3400 wavenumbers per centimeter region. The pyrazole ring shows characteristic carbon-nitrogen and carbon-carbon stretching vibrations in the fingerprint region below 1500 wavenumbers per centimeter.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 295 for the dihydrochloride salt form, with characteristic fragmentation patterns showing loss of hydrochloride units and subsequent breakdown of the organic framework. The base peak typically corresponds to the most stable fragment ion formed during the ionization process.

Spectroscopic Technique Key Characteristics
Proton Nuclear Magnetic Resonance Distinct pyrazole, piperidine, and ethyl signals
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbon around 170 parts per million
Infrared Spectroscopy Amide carbonyl at 1650-1680 wavenumbers per centimeter
Mass Spectrometry Molecular ion at mass-to-charge ratio 295

Tautomeric and Conformational Properties

The tautomeric properties of this compound are primarily influenced by the pyrazole ring system, which exhibits characteristic prototropic tautomerism between nitrogen atoms within the five-membered heterocycle. However, the 1-ethyl substitution on the pyrazole ring effectively locks the tautomeric form by preventing hydrogen migration between the nitrogen atoms, thereby eliminating the typical 3(5)-substituted pyrazole tautomerism that occurs in unsubstituted derivatives. This substitution pattern ensures a fixed structural arrangement that enhances the compound's stability and predictability in biological systems.

The conformational analysis reveals that the piperidine ring adopts a preferred chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated heterocycles. The nitrogen atom within the piperidine ring can exist in either axial or equatorial conformations, with the equatorial form being energetically favored by approximately 0.72 kilocalories per mole in the gas phase. The substitution at the 4-position of the piperidine ring with the carboxamide group introduces additional conformational considerations, particularly regarding the orientation of the amide linkage relative to the ring system.

Molecular modeling studies suggest that the overall molecular conformation is influenced by intramolecular interactions between the pyrazole and piperidine components through the bridging carboxamide group. The ethyl substituent on the pyrazole ring adopts a preferred conformation that minimizes steric interactions with other parts of the molecule while maintaining optimal electronic overlap within the heterocyclic system. The dihydrochloride salt form may influence the overall molecular conformation through ionic interactions and hydrogen bonding with the protonated nitrogen centers.

The conformational flexibility of the carboxamide linkage allows for rotational freedom around the carbon-nitrogen bond, though this rotation may be restricted due to partial double-bond character arising from amide resonance. Temperature-dependent nuclear magnetic resonance studies could provide insights into the activation barriers for these conformational interconversions and the relative populations of different conformational states under various conditions.

Conformational Feature Preferred State
Piperidine Ring Chair conformation
Nitrogen Lone Pair Equatorial orientation preferred
Pyrazole Tautomerism Fixed by N-ethyl substitution
Carboxamide Rotation Restricted by resonance
Overall Molecular Shape Extended conformation favored

Properties

IUPAC Name

N-(1-ethylpyrazol-4-yl)piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c1-2-15-8-10(7-13-15)14-11(16)9-3-5-12-6-4-9;;/h7-9,12H,2-6H2,1H3,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEVIBUIAHRDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H19ClN4O, with a molecular weight of approximately 258.75 g/mol. The compound features a piperidine ring connected to a pyrazole moiety, which contributes to its pharmacological profile .

Neuroprotective Effects

Research indicates that compounds with similar structures to this compound may exhibit neuroprotective properties. This compound is being explored for its potential as an antagonist for specific receptors in the central nervous system, suggesting applications in treating neurological disorders such as anxiety and depression .

Antioxidant Properties

Preliminary studies suggest that this compound possesses antioxidant properties, which could play a role in cellular protection against oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

Interaction with Cannabinoid Receptors

This compound may interact with cannabinoid receptors and other neurotransmitter systems. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
N-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxamideC11H18N4OPotential neuroprotective effects
1-EthylpiperidinylpyrazoleC12H20N4Antioxidant properties
1-IsopropylpiperidinylpyrazoleC12H20N4Neurotransmitter modulation

Uniqueness : The specific combination of the ethyl group on the pyrazole and the piperidine structure may enhance receptor selectivity and biological activity compared to its analogs.

In Vitro Studies

A study evaluating various pyrazole derivatives, including N-(1-ethyl-1H-pyrazol-4-yl)piperidine derivatives, demonstrated significant antimicrobial activity against several pathogens. The minimum inhibitory concentrations (MIC) were notably low for some derivatives, indicating strong antibacterial properties .

Synergistic Effects in Cancer Treatment

Research has also explored the cytotoxic effects of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds exhibited synergistic effects when combined with doxorubicin, enhancing their anticancer potential .

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride, exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that compounds with pyrazole moieties can target multiple pathways involved in tumor growth and metastasis, making them candidates for further development as anticancer agents .

Treatment of Metabolic Disorders

The compound is also being explored for its potential in treating metabolic disorders such as type 2 diabetes and obesity. It is believed to function by inhibiting 11β-hydroxysteroid dehydrogenase type 1, which plays a critical role in the regulation of glucocorticoids and metabolic syndrome . This inhibition can lead to improved insulin sensitivity and reduced fat accumulation, thereby addressing key aspects of metabolic syndrome.

Central Nervous System Disorders

This compound has shown potential in the treatment of central nervous system disorders, including mild cognitive impairment and early stages of dementia such as Alzheimer's disease. Its ability to modulate neuroinflammatory processes and enhance neuroprotection makes it a candidate for further investigation in neuropharmacology .

Case Study 1: Anticancer Properties

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized various pyrazole derivatives and tested their anticancer activity against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, leading to further exploration of this compound as a potential lead compound for developing new anticancer therapies .

Case Study 2: Metabolic Syndrome Treatment

A patent (WO2011033255A1) discusses the use of compounds similar to this compound for treating metabolic syndrome. The study highlights the compound's mechanism of action involving the inhibition of specific enzymes that regulate glucose metabolism, supporting its therapeutic potential in managing conditions like type 2 diabetes .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis; targets multiple tumor growth pathways ,
Treatment of Metabolic DisordersInhibits 11β-hydroxysteroid dehydrogenase type 1; improves insulin sensitivity ,
Central Nervous System DisordersModulates neuroinflammation; enhances neuroprotection; potential treatment for dementia ,

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility Advantage : The dihydrochloride salt confers superior aqueous solubility compared to neutral analogs like Compound A, aligning it with pharmaceutical excipients or injectable formulations .
  • Reactivity Limitations: Unlike azoamidine initiators, the absence of an azo group in the target compound precludes its use in radical generation, narrowing its scope to non-polymerization applications .

Preparation Methods

Synthesis of 1-Ethyl-1H-pyrazol-4-amine

A common precursor involves the synthesis of 1-ethyl-1H-pyrazol-4-amine, which can be prepared via:

Formation of the Pyrazole Intermediate

  • Reagents : Ethyl hydrazine derivatives and suitable α,β-unsaturated carbonyl compounds.
  • Reaction conditions : Cyclization is facilitated under reflux conditions, often in ethanol or dimethylformamide (DMF).
  • Yield : Varies from 50-70%, depending on the specific substituents and reaction parameters.

Coupling with Piperidine Derivatives

  • Activation of the carboxylic acid group : Using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).
  • Amide bond formation : The activated acid reacts with the piperidine derivative, often in the presence of a base like N,N-diisopropylethylamine (DIPEA).
  • Reaction conditions : Typically performed at room temperature or slightly elevated temperatures (~20-50°C).

Salt Formation

  • Dihydrochloride salt : The free amide is treated with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol) to form the dihydrochloride salt, which enhances stability and solubility.

Representative Reaction Scheme

Step 1: Ethyl hydrazine + α,β-unsaturated carbonyl → 1-ethyl-1H-pyrazol-4-amine
Step 2: Pyrazol-4-amine + activated piperidine-4-carboxylic acid → amide intermediate
Step 3: Amide intermediate + HCl → this compound

Data Table Summarizing Preparation Methods

Step Reagents Solvent Conditions Yield (%) Notes
1 Hydrazine derivative + α,β-unsaturated carbonyl Ethanol/Acetic acid Reflux (~80-120°C) 50-70 Cyclization to pyrazole
2 Pyrazol-4-amine + Carboxylic acid derivative DMF or DCM Room temp to 50°C 60-75 Carbodiimide coupling agents used
3 Amide + HCl Ethanol/methanol Reflux or stirring at RT Quantitative Salt formation

Research Findings and Optimization Strategies

  • Reaction efficiency improves with the use of modern coupling agents like HATU or COMU, which reduce side reactions.
  • Solvent choice impacts yield; polar aprotic solvents like DMF or DMSO are preferred for coupling steps.
  • Temperature control is critical to prevent decomposition of sensitive intermediates.
  • Purification typically involves recrystallization from ethanol or chromatography to isolate high-purity compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 1-ethyl-1H-pyrazole-4-amine with piperidine-4-carboxamide derivatives under basic conditions. Key steps include:

  • Solvent selection : Dichloromethane or similar aprotic solvents are preferred for minimizing side reactions .
  • Base choice : Triethylamine is commonly used to deprotonate intermediates and facilitate nucleophilic substitution .
  • Salt formation : Hydrochloric acid treatment converts the free base to the dihydrochloride salt, requiring strict pH control to ensure crystallinity .
    • Optimization strategies : Vary reaction time (12–24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:carboxamide) to maximize yield. Monitor progress via TLC or HPLC .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole C4-ethyl group at δ 1.4 ppm, piperidine protons at δ 2.5–3.0 ppm) .
  • IR spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 253.2) .
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Q. What environmental factors influence the compound’s stability during storage?

  • Methodological Answer : Key factors include:

  • pH : Stability decreases in alkaline conditions (pH > 8) due to dehydrochlorination; store at pH 4–6 in aqueous buffers .
  • Temperature : Degradation accelerates above 25°C; recommend storage at 2–8°C under inert gas (N₂/Ar) .
  • Light sensitivity : Protect from UV exposure using amber glassware .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Focus on pyrazole’s π-π stacking and piperidine’s hydrogen-bonding motifs .
  • QSAR modeling : Correlate substituent electronegativity (e.g., ethyl vs. methyl groups) with bioactivity using Hammett constants .
  • Reaction path prediction : Apply quantum chemical calculations (DFT) to simulate intermediate stability and transition states .

Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance in vivo .
  • Solubility enhancement : Co-formulate with cyclodextrins or PEGylated carriers to improve bioavailability .
  • Dose-response recalibration : Adjust dosing regimens based on allometric scaling (e.g., mouse-to-human conversion factors) .

Q. How do structural analogs compare in modulating target enzymes or receptors?

  • Methodological Answer :

  • Substituent variation : Compare N-ethylpyrazole (target compound) with N-methyl or N-propyl analogs. Methyl groups reduce steric hindrance but lower lipophilicity (logP ↓0.5) .
  • Salt forms : Dihydrochloride salts exhibit higher aqueous solubility (~50 mg/mL) vs. free bases (<10 mg/mL), critical for in vivo studies .
  • Bioisosteric replacement : Replace piperidine with morpholine to evaluate impact on target selectivity (e.g., σ receptor vs. mAChR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride
Reactant of Route 2
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N-(1-ethyl-1H-pyrazol-4-yl)piperidine-4-carboxamide dihydrochloride

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